1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-oxo-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROSEJRQKIQKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679686 | |
| Record name | 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119376-60-2 | |
| Record name | 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthesis via Cyclocondensation
The most widely reported method for synthesizing 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves cyclocondensation of methylhydrazine with β-keto esters. Ethyl acetoacetate and methylhydrazine react under reflux conditions in polar solvents such as ethanol or acetic acid to form the pyrazole ring . The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.
Reaction Scheme:
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/Acetic acid | |
| Temperature (°C) | 80–100 | |
| Reaction Time (h) | 12–24 | |
| Yield (%) | 75–92 |
This method is favored for its simplicity but requires careful control of stoichiometry to avoid byproducts such as uncyclized hydrazones.
Industrial-Scale Production with Green Chemistry Principles
Industrial synthesis emphasizes scalability and environmental sustainability. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times . Solvent-free conditions or water-based systems are employed to minimize waste. For example, a patent describes using microwave-assisted synthesis to reduce energy consumption by 40% compared to conventional heating .
Optimization Strategies:
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Catalyst: Heterogeneous catalysts (e.g., zeolites) improve cyclization efficiency.
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Solvent Recycling: Ethanol is recovered and reused, reducing costs by ~30% .
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Purification: Crystallization from aqueous ethanol achieves >98% purity .
Alternative Routes via Transesterification
ScienceDirect reports a transesterification approach for analogous pyrazole-3-carboxylates . Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is synthesized first, followed by hydrolysis to the carboxylic acid. Mixed solvents (e.g., ethanol/n-propanol) enhance ester solubility and reaction kinetics .
Steps:
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Ester Synthesis: Diethyl oxalacetate reacts with methylhydrazine in benzene/acetic acid .
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Hydrolysis: The ester is treated with aqueous HCl or NaOH to yield the carboxylic acid .
Hydrolysis Conditions:
Challenges in Purification and Yield Optimization
Despite high initial yields, purification remains a bottleneck. The crude product often contains unreacted starting materials and regioisomers. Patent CN111138289B highlights difficulties in isolating the target compound due to similar polarities of byproducts .
Solutions:
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Chromatography: Preparative HPLC with C18 columns resolves impurities .
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Crystallization: Gradient cooling in ethanol/water mixtures improves crystal purity .
Recent Advances in Catalytic Methods
Emerging methodologies employ organocatalysts or ionic liquids to accelerate cyclization. For instance, using 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as a solvent increases reaction rates by 20% compared to ethanol .
Comparative Analysis of Catalysts:
Chemical Reactions Analysis
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, forming esters or amides when reacted with alcohols or amines, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of pyrazole compounds, including 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. For instance, derivatives have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves the disruption of microbial cell membranes or interference with metabolic pathways.
2. Antioxidant Properties
Research indicates that pyrazole derivatives can exhibit antioxidant activity. This property is crucial for developing compounds that can mitigate oxidative stress-related diseases. The antioxidant capacity can be assessed using methods like the DPPH assay, which measures the ability of compounds to scavenge free radicals .
Biological Assays and Molecular Docking Studies
1. Structure-Activity Relationship Studies
Molecular docking studies have been conducted to understand how this compound interacts with various biological targets. These studies utilize computational methods to predict binding affinities and orientations of the compound within enzyme active sites, aiding in the design of more potent derivatives .
2. In Vitro Testing
In vitro assays have been performed to evaluate the efficacy of this compound against specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The results indicate that certain derivatives can inhibit these enzymes effectively, suggesting potential use as anti-inflammatory agents .
Summary of Case Studies
| Study | Findings | Applications |
|---|---|---|
| Prabhakar et al. (2024) | Evaluated antimicrobial activity against S. aureus and E. coli | Development of new antibiotics |
| MDPI Pharmaceuticals (2023) | Investigated COX and LOX inhibition | Anti-inflammatory drug development |
| SciELO Brasil (2015) | Assessed antioxidant activity using DPPH assay | Potential for treating oxidative stress conditions |
Mechanism of Action
The mechanism by which 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Compounds Compared:
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a')
- Substituents: 2-Oxo-2-phenylethyl (position 1), 3,4-diphenyl.
- Synthesis: Prepared via Suzuki coupling, introducing aryl groups .
- Properties: Increased aromaticity and steric bulk reduce solubility compared to the target compound. The electron-withdrawing ketone and phenyl groups enhance the acidity of the carboxylic acid.
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
- Substituents: 4-Chlorophenyl (position 1), 2-hydroxyethyl (position 4).
- Properties: The chloro group introduces electron-withdrawing effects, while the hydroxyethyl group enables hydrogen bonding. This increases solubility in polar solvents relative to the methyl-substituted target compound .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide
- Substituents: Dichlorophenyl (position 1), morpholine amide (position 3).
- Bioactivity: Acts as a CB1 receptor antagonist, with the amide group improving metabolic stability compared to carboxylic acid derivatives .
1-(4-Nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Physicochemical Properties
Biological Activity
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS Number: 119376-60-2) is a heterocyclic compound belonging to the pyrazole family. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 142.11 g/mol. The compound features a pyrazole ring with a carboxylic acid and carbonyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds derived from pyrazoles have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Methyl-5-oxo-pyrazole | MCF7 | 3.79 |
| 1-Methyl-5-oxo-pyrazole | A549 | 26 |
| 1-Methyl-5-oxo-pyrazole | HCT116 | 1.6 |
These results indicate that the compound has promising potential as an anticancer agent, with mechanisms likely involving apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have reported that pyrazole derivatives possess significant inhibitory effects against various bacterial strains. The structure of this compound enhances its interaction with microbial enzymes, leading to effective inhibition.
3. Anti-inflammatory Effects
Pyrazoles are known for their anti-inflammatory properties. Research has shown that derivatives of this compound can inhibit inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation. For example, it could inhibit cyclin-dependent kinases (CDKs) or other target proteins critical for cell cycle regulation.
2. Induction of Apoptosis
Studies suggest that pyrazole derivatives can trigger apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
3. Interaction with Cellular Signaling Pathways
The compound may modulate various signaling pathways associated with tumor growth and inflammation, including NF-kB and MAPK pathways.
Case Studies
Several case studies highlight the effectiveness of pyrazoles in clinical settings:
Study on Anticancer Activity
In a study by Cankara et al., a series of pyrazole derivatives were synthesized and tested against HCT116 and MCF7 cell lines. The derivative containing the carboxylic acid group exhibited an IC50 value of 1.6 µM against HCT116 cells, indicating strong anticancer potential .
Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the pyrazole structure significantly enhanced antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, azidomethyl intermediates can be prepared using NaN₃ in DMF at 50°C for 3 hours, followed by hydrolysis and purification via ethanol recrystallization . Optimization involves adjusting catalyst loading (e.g., NaN₃), solvent polarity (DMF vs. THF), and reaction time to improve yields. Reaction progress is monitored using TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at N1 and carbonyl groups at C5) .
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Determines molecular weight (e.g., m/z 142.12 for the parent ion) and fragmentation patterns .
- HPLC : Assesses purity (>97% as per supplier specifications) .
Q. How can researchers functionalize the pyrazole ring for derivative synthesis?
- Methodological Answer : The carboxylic acid group at C3 allows amidation or esterification. For example, coupling with amines using EDCI/HOBt in DCM yields carboxamides, while esterification with methanol/H₂SO₄ produces methyl esters. Regioselectivity is controlled by protecting groups (e.g., methyl at N1) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and hydrogen-bonding networks. For example, SHELX programs analyze intermolecular interactions (e.g., O–H···N hydrogen bonds) to confirm tautomeric forms and crystal packing . Discrepancies between computational and experimental data (e.g., DFT vs. SCXRD) are resolved by refining thermal parameters and validating against Fo-Fc maps .
Q. What strategies address low yields in multi-step syntheses of pyrazole derivatives?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) improve azide-alkyne cycloaddition efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Workup Protocols : Acid-base extraction removes unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. IR)?
- Methodological Answer : Cross-validation is essential:
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing peak splitting at different temperatures.
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent positions.
- Complementary Techniques : X-ray crystallography or computational modeling (DFT) validates proposed structures .
Q. What computational methods predict reactivity and stability of pyrazole-based compounds?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models electron density maps, frontier orbitals (HOMO/LUMO), and reaction pathways (e.g., nucleophilic attack at C3).
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous/organic media.
- Docking Studies : Predicts binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
